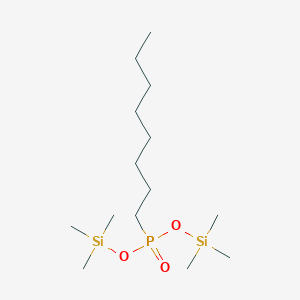
Bis(trimethylsilyl)octylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylsilyl)octylphosphonate: is an organophosphorus compound characterized by the presence of trimethylsilyl groups attached to an octylphosphonate backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(trimethylsilyl)octylphosphonate typically involves the reaction of octylphosphonic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:
Octylphosphonic acid+2Trimethylsilyl chloride→this compound+2HCl
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(trimethylsilyl)octylphosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound is sensitive to moisture and undergoes hydrolysis to form octylphosphonic acid and trimethylsilanol.
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under mild conditions.
Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products Formed:
Hydrolysis: Octylphosphonic acid and trimethylsilanol.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Oxidation: Phosphonic acid derivatives.
Applications De Recherche Scientifique
Chemistry: Bis(trimethylsilyl)octylphosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and other organophosphorus compounds. It serves as a protecting group for phosphonic acids and as a precursor for the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and as a potential therapeutic agent. Its ability to inhibit certain enzymes makes it a valuable tool in drug discovery and development.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique properties make it suitable for applications in materials science and polymer chemistry.
Mécanisme D'action
The mechanism of action of bis(trimethylsilyl)octylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl groups enhance the compound’s stability and facilitate its binding to target molecules. The phosphonate group can mimic phosphate esters, allowing the compound to act as an enzyme inhibitor or modulator.
Comparaison Avec Des Composés Similaires
- Bis(trimethylsilyl)phosphite
- Bis(trimethylsilyl)methylphosphonate
- Bis(trimethylsilyl)acetylene
Comparison: Bis(trimethylsilyl)octylphosphonate is unique due to its octyl chain, which imparts hydrophobic characteristics and influences its solubility and reactivity. Compared to bis(trimethylsilyl)phosphite and bis(trimethylsilyl)methylphosphonate, the octyl derivative has different physical properties and applications. The presence of the octyl group also affects the compound’s interaction with biological targets, making it distinct in its biological and industrial applications.
Propriétés
Numéro CAS |
158074-31-8 |
|---|---|
Formule moléculaire |
C14H35O3PSi2 |
Poids moléculaire |
338.57 g/mol |
Nom IUPAC |
trimethyl-[octyl(trimethylsilyloxy)phosphoryl]oxysilane |
InChI |
InChI=1S/C14H35O3PSi2/c1-8-9-10-11-12-13-14-18(15,16-19(2,3)4)17-20(5,6)7/h8-14H2,1-7H3 |
Clé InChI |
KDVSUUCTCLZYIS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(phenylsulfonyl){3-[3-(prop-2-en-1-yl)-1H-imidazol-3-ium-1-yl]quinoxalin-2-yl}azanide](/img/structure/B14150042.png)
![Ethyl (2E)-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}prop-2-enoate](/img/structure/B14150044.png)

![11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one](/img/structure/B14150049.png)
![2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide](/img/structure/B14150053.png)
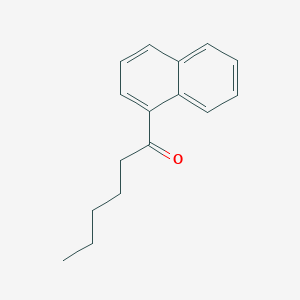
![5-Oxo-5-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}pentanoic acid](/img/structure/B14150061.png)
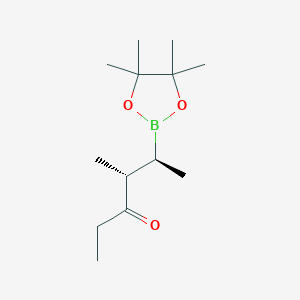
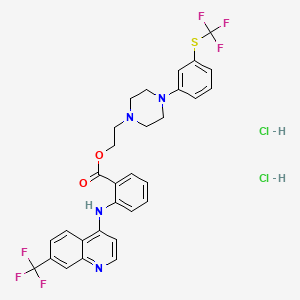
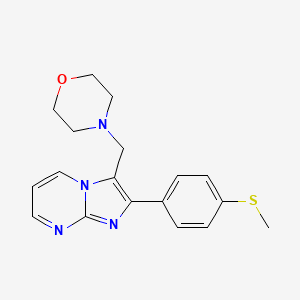
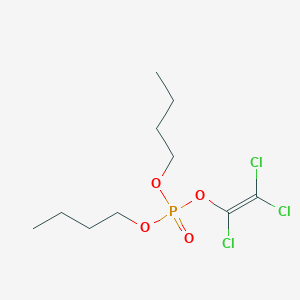
![(3S)-N-[(1S)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14150088.png)
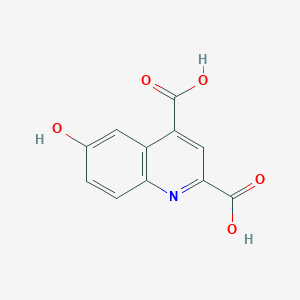
![N-[(trifluoromethyl)sulfonyl]glycine](/img/structure/B14150093.png)
